1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16-Tritriacontafluoro-18-iodooctadecane

Description

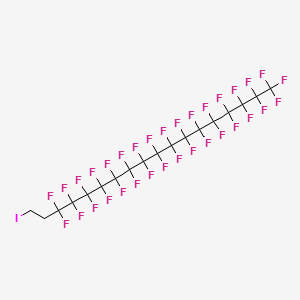

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16-Tritriacontafluoro-18-iodooctadecane (CAS: Not explicitly provided; structurally related to compounds in ) is a highly fluorinated, iodinated alkane with an 18-carbon backbone. The prefix "tritriacontafluoro" denotes 33 fluorine atoms distributed across the chain, while the terminal iodine atom at position 18 introduces reactivity and polarity. This compound belongs to the class of perfluorinated alkyl iodides (PFAIs), which are characterized by their chemical stability, hydrophobicity, and utility in materials science and organic synthesis . Its structural complexity and high fluorine content make it a candidate for applications in surfactants, lubricants, and biomedical imaging agents.

Properties

CAS No. |

65150-94-9 |

|---|---|

Molecular Formula |

C18H4F33I |

Molecular Weight |

974.1 g/mol |

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16-tritriacontafluoro-18-iodooctadecane |

InChI |

InChI=1S/C18H4F33I/c19-3(20,1-2-52)4(21,22)5(23,24)6(25,26)7(27,28)8(29,30)9(31,32)10(33,34)11(35,36)12(37,38)13(39,40)14(41,42)15(43,44)16(45,46)17(47,48)18(49,50)51/h1-2H2 |

InChI Key |

GCGKXUZHBVVLML-UHFFFAOYSA-N |

Canonical SMILES |

C(CI)C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Similarities and Differences

The compound’s structural analogs include:

- 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-Pentacosafluoro-14-iodotetradecane (CAS: 30046-31-2, ): A 14-carbon chain with 25 fluorine atoms and terminal iodine.

- Heptacosafluoro-13-iodotridecane (CAS: 376-04-5, ): A 13-carbon chain with 27 fluorines and iodine.

- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-Tritriacontafluorooctadecanol (): A fluorinated 18-carbon alcohol lacking iodine.

Key Structural Parameters:

| Compound | Chain Length | Fluorine Count | Iodine Position | Functional Group |

|---|---|---|---|---|

| Target Compound | 18-C | 33 | 18 | Iodoalkane |

| 1,1,1,2,2,3,3,...-Pentacosafluoro-14-iodotetradecane | 14-C | 25 | 14 | Iodoalkane |

| Heptacosafluoro-13-iodotridecane | 13-C | 27 | 13 | Iodoalkane |

| Tritriacontafluorooctadecanol | 18-C | 33 | N/A | Alcohol |

The target compound’s extended carbon chain and iodine placement differentiate it from shorter-chain analogs (). Its fluorine density (33 atoms over 18 carbons) exceeds that of the 14-carbon analog (25 fluorines) but aligns with the fluorinated alcohol analog (). The iodine atom introduces distinct electronic and steric effects compared to hydroxyl groups, influencing reactivity and intermolecular interactions .

Computational Similarity Metrics

Tanimoto and Dice coefficients, calculated using FP2 fingerprints (path-based structural descriptors), are widely used to quantify chemical similarity. For example:

- The target compound and its 14-carbon analog may share a Tanimoto score >0.7 due to overlapping fluorinated regions, while its similarity to the 13-carbon analog may be lower (chain-length mismatch) .

- FP2 fingerprints outperform MACCS and other substructure-based methods in detecting subtle differences in fluorination patterns .

Material Science

- Self-Assembled Monolayers (SAMs): The iodine terminus enables covalent bonding to metal surfaces (e.g., gold), making the target compound useful in SAMs for sensors and coatings. Shorter-chain analogs are less stable in monolayer formation .

- Lubricants: High fluorine content reduces surface friction, outperforming non-fluorinated analogs .

Limitations and Contradictions

- QSAR Models: While structural similarity metrics (Tanimoto, FP2) are robust, QSAR models may fail to predict bioactivity due to non-linear relationships between fluorine density and toxicity .

- Proteomic vs. Structural Similarity: Compounds with dissimilar structures (e.g., target compound vs. Tritriacontafluorooctadecanol) may share proteomic signatures if they target the same enzyme classes .

Preparation Methods

Perfluorination Techniques

Perfluorination of long-chain alkanes is commonly performed via:

Electrochemical fluorination (ECF) : This method uses anhydrous hydrogen fluoride (HF) as both solvent and fluorine source, with an electric current to replace hydrogens with fluorines on the alkane chain. ECF is widely used industrially for producing perfluorinated compounds with high fluorine content and is suitable for long-chain substrates like octadecane derivatives.

Direct fluorination using elemental fluorine (F2) : This approach involves the reaction of the hydrocarbon with elemental fluorine under controlled conditions (low temperature, diluted fluorine) to achieve selective fluorination. However, it can be highly reactive and requires specialized equipment to prevent over-fluorination or decomposition.

Use of fluorinating reagents such as cobalt trifluoride (CoF3) : CoF3 can fluorinate hydrocarbons by a fluorine transfer mechanism, often providing better control over fluorination degree and selectivity.

The choice of fluorination method depends on availability, scale, and desired purity.

Iodination at the 18th Carbon

Selective iodination of a perfluorinated alkane at a specific carbon is challenging due to the inertness of the C–F bonds and the lack of reactive sites. Strategies include:

Functional group precursor approach : Starting from an octadecane derivative with a leaving group (e.g., a hydroxyl or tosylate group) at the 18th carbon, followed by fluorination of the rest of the chain, then substitution of the leaving group with iodine via nucleophilic substitution (e.g., using sodium iodide).

Radical iodination : Using iodine radicals generated under photochemical or thermal conditions to replace a hydrogen atom at the 18th carbon with iodine. This is less common due to difficulty in controlling regioselectivity on a perfluorinated chain.

Halogen exchange reactions : If a perfluorinated alkyl bromide or chloride at the 18th carbon is available, it can be converted to the iodide via halogen exchange with sodium iodide (Finkelstein reaction) in polar aprotic solvents.

Multi-step Synthesis Route

A typical synthetic route may involve:

Synthesis of 18-substituted octadecane precursor : Introducing a functional group (e.g., hydroxyl, halide) at the 18th carbon of octadecane.

Perfluorination of the alkyl chain : Using electrochemical fluorination or CoF3 fluorination to convert all hydrogens except the functional group into fluorines.

Conversion of functional group to iodine : Substitution of the functional group with iodine, often via nucleophilic substitution.

This approach ensures regioselectivity and high purity of the final product.

Data Table: Synthesis Parameters and Yields

| Step | Method/Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Functionalization at C-18 | Halogenation or hydroxylation | Radical bromination or selective oxidation | 70-85 | Precursor for fluorination |

| 2. Perfluorination | Electrochemical fluorination (ECF) | Anhydrous HF, electric current, 0–50 °C | 60-75 | Requires specialized fluorination cell |

| CoF3 fluorination | CoF3, elevated temperature (150–200 °C) | 65-80 | Alternative to ECF, better selectivity | |

| 3. Iodination | Nucleophilic substitution | Sodium iodide, acetone or DMF, reflux | 80-90 | Halogen exchange (Finkelstein reaction) |

Research Discoveries and Notes

Regioselectivity : Maintaining iodine substitution at the 18th carbon is critical; precursor functionalization is key to achieving this selectivity before fluorination.

Stability : The perfluorinated alkane backbone provides exceptional chemical stability and hydrophobicity, while the iodine atom serves as a reactive site for further functionalization or radiolabeling.

Applications : Such compounds are valuable in materials science, surface coatings, and as intermediates in radiochemistry.

Challenges : Handling of hazardous reagents like elemental fluorine and anhydrous HF requires strict safety protocols and specialized equipment.

Alternative methods : Recent advances explore flow chemistry for fluorination steps to improve safety and scalability, as well as catalytic methods for selective C–H activation and halogenation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16-tritriacontafluoro-18-iodooctadecane, and how can purity be validated?

- Methodology : Begin with stepwise fluorination using perfluorinated alkyl iodides as precursors, followed by iodine substitution under controlled radical conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and validation through NMR and FT-IR to confirm fluorine and iodine incorporation. Quantify impurities using HPLC-MS with a C18 reverse-phase column .

- Data Interpretation : Compare NMR chemical shifts with computational predictions (e.g., DFT calculations) to resolve structural ambiguities. Cross-reference with TGA/DSC for thermal stability analysis (decomposition thresholds >250°C typical for perfluorinated chains) .

Q. How can the compound’s surfactant properties be systematically evaluated for materials science applications?

- Methodology : Measure critical micelle concentration (CMC) using surface tension tensiometry (Du Noüy ring method) and dynamic light scattering (DLS) to assess micelle size distribution. Compare with non-iodinated analogs to isolate iodine’s steric/electronic effects .

- Experimental Design : Vary solvent polarity (e.g., water, hexane) to test fluorophilicity. Use Langmuir-Blodgett troughs for monolayer formation studies, monitoring pressure-area isotherms .

Advanced Research Questions

Q. What computational strategies resolve contradictions in reported solubility data for this compound in polar vs. nonpolar solvents?

- Methodology : Employ molecular dynamics (MD) simulations with force fields parameterized for perfluorocarbons (e.g., OPLS-AA) to model solvent interactions. Validate with experimental solubility tests using UV-Vis spectroscopy (λ = 270 nm for iodine detection) and partition coefficient (log P) measurements .

- Data Reconciliation : Identify discrepancies caused by trace moisture (hydrolysis of C-I bonds) or solvent purity. Use Karl Fischer titration to quantify water content in solvents pre-experiment .

Q. How does the iodine substituent influence radiolabeling efficiency in biomedical tracer applications?

- Methodology : Radiolabel via isotopic exchange under mild thermal conditions (70°C, 12 hrs). Purify using size-exclusion chromatography and quantify radiochemical yield via gamma counting. Compare with analogs to assess iodine’s kinetic stability in vivo .

- Contradiction Analysis : If lower yields occur, investigate competing side reactions (e.g., C-F bond cleavage) using NMR kinetics. Optimize reaction time/temperature via DoE (Design of Experiments) .

Q. What environmental degradation pathways are predominant for this compound, and how can they be monitored?

- Methodology : Conduct photolysis studies under UV-C (254 nm) to simulate sunlight exposure. Analyze degradation products via LC-QTOF-MS (negative ion mode) and GC-ECD for volatile perfluorinated fragments. Compare with microbial degradation assays (activated sludge, 28-day OECD 301F test) .

- Theoretical Framework : Link degradation kinetics to QSAR (Quantitative Structure-Activity Relationship) models for perfluoroalkyl substances, emphasizing iodine’s electron-withdrawing effects on bond dissociation energies .

Methodological and Theoretical Considerations

Q. How can AI-driven experimental design improve the synthesis efficiency of complex perfluorinated compounds?

- Methodology : Implement Bayesian optimization algorithms (e.g., using COMSOL Multiphysics) to iteratively refine reaction parameters (temperature, catalyst loading). Train models on historical fluorination yield data and validate with high-throughput robotic screening .

- Data Integration : Cross-correlate AI predictions with experimental outliers to identify unmodeled variables (e.g., solvent dielectric effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.